molecular formula C13H12Cl2N2O3 B040127 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-87-1

6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B040127
M. Wt: 315.15 g/mol
InChI Key: ZATKIOGERXWFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. It is a heterocyclic compound that belongs to the pyrimidine family and has a molecular formula of C14H12Cl2N2O3.

Mechanism Of Action

The mechanism of action of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, thereby regulating their activity. Inhibition of protein kinases can lead to the disruption of various cellular processes, including cell proliferation, differentiation, and survival.

Biochemical And Physiological Effects

6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. In addition, it has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a potent inhibitor of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione. One possible direction is the development of more efficient synthesis methods that can yield higher yields of the compound. Another possible direction is the study of the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Furthermore, the compound's potential as a protein kinase inhibitor can be further explored to gain a better understanding of the role of protein kinases in various cellular processes.

Synthesis Methods

The synthesis of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been reported in the literature. The most commonly used method involves the reaction of 3-chloro-4-methoxybenzylamine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with chloroacetyl chloride and ammonium acetate to yield the final product.

Scientific Research Applications

6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes.

properties

CAS RN

121593-87-1

Product Name

6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione

Molecular Formula

C13H12Cl2N2O3

Molecular Weight

315.15 g/mol

IUPAC Name

6-chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H12Cl2N2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3

InChI Key

ZATKIOGERXWFBW-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl

synonyms

6-CHLORO-1-[(3-CHLORO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE

Origin of Product

United States

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